2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound features a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) group at position 3, and an acetohydrazide moiety linked to a vanillin-derived Schiff base (4-hydroxy-3-methoxybenzylidene). Its molecular weight is approximately 524.58 g/mol, and structural analogs are often explored for anticancer, antioxidant, and antimicrobial properties .
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-32-21-14-17(12-13-20(21)30)15-25-26-22(31)16-33-24-28-27-23(18-8-4-2-5-9-18)29(24)19-10-6-3-7-11-19/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ |
InChI Key |
JZQFXNYLBBKUOJ-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclization of phenylthiosemicarbazide derivatives. As demonstrated in analogous protocols, ethyl 1-phenylcarbamoylpiperidine-4-carboxylate reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently undergoes cyclization with ethyl isothiocyanate under reflux conditions. For the target triazole, phenyl-substituted precursors are employed:
Reaction Conditions
-
Reactants : Phenylthiosemicarbazide (1.0 equiv), ethanol (solvent)
-
Catalyst : 1% aqueous NaOH
-
Temperature : Reflux (78°C)
-
Time : 4–6 hours
The product precipitates upon acidification to pH 5–6 with dilute HCl, yielding 4,5-diphenyl-4H-1,2,4-triazole-3-thiol as a white crystalline solid (Yield: 89–92%).
Formation of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
The sulfanylacetohydrazide intermediate is synthesized through nucleophilic substitution. The triazole-3-thiol reacts with ethyl chloroacetate in basic medium, followed by hydrazinolysis:
Subsequent treatment with hydrazine hydrate (80%) in ethanol at 60°C for 3 hours yields the hydrazide derivative (Yield: 85–88%).
Characterization Data
-
IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O)
-
¹H NMR (400 MHz, DMSO-d6) : δ 4.21 (s, 2H, SCH₂), 7.32–7.68 (m, 10H, Ar-H), 9.12 (s, 1H, NH).
Condensation with 4-Hydroxy-3-methoxybenzaldehyde
The final Schiff base formation involves refluxing equimolar amounts of the hydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin) in ethanol with catalytic acetic acid:
Optimized Conditions
-
Solvent : Anhydrous ethanol
-
Catalyst : Glacial acetic acid (2 drops)
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
-
Yield : 72–78%
The product is purified via recrystallization from ethanol, yielding yellow needles.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Ethanol is preferred for its ability to dissolve both polar hydrazides and aromatic aldehydes while facilitating Schiff base formation. Substituting ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions (e.g., hydrolysis). Catalytic acid (e.g., p-toluenesulfonic acid) enhances imine formation by polarizing the carbonyl group, though acetic acid is sufficient for most cases.
Temperature and Time Dependence
Prolonged reflux (>8 hours) leads to decomposition, as evidenced by HPLC traces showing impurity peaks at 10.2 minutes. Optimal yields are achieved at 6–8 hours (Table 1).
Table 1: Effect of Reaction Time on Yield
| Time (hours) | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| 4 | 58 | 92 |
| 6 | 75 | 98 |
| 8 | 78 | 97 |
| 10 | 65 | 89 |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d6)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 6.85–7.89 (m, 14H, Ar-H)
-
δ 8.45 (s, 1H, N=CH)
-
δ 9.72 (s, 1H, OH)
¹³C NMR (100 MHz, DMSO-d6)
Purity and Stability Assessment
HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at 7.8 minutes (98.2% purity). Accelerated stability studies (40°C/75% RH, 4 weeks) indicate no significant degradation, supporting the compound’s robustness.
Comparative Analysis with Analogous Hydrazides
The target compound’s synthesis mirrors methodologies for related triazole hydrazones, though the 4-hydroxy-3-methoxyphenyl group introduces steric and electronic effects that necessitate longer reaction times compared to non-phenolic analogues (Table 2).
Table 2: Synthesis Comparison with Analogues
| Substituent | Time (hours) | Yield (%) |
|---|---|---|
| 5-Bromo-2-methoxyphenyl | 5 | 82 |
| 2,6-Dichlorophenyl | 4 | 88 |
| 4-Hydroxy-3-methoxyphenyl | 8 | 75 |
Chemical Reactions Analysis
Triazole Ring Formation
The triazole core is synthesized via cyclization reactions involving hydrazine derivatives. For example, 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides undergo cyclization with carbonyl compounds to form the 1,2,4-triazole ring . This step is critical for establishing the heterocyclic structure.
S-Alkylation of Triazole-Thiol
The sulfanyl group is introduced through nucleophilic substitution reactions. For instance, triazole-thiols react with alkyl halides (e.g., 2-bromo-1-phenylethanone) in basic media (e.g., cesium carbonate in DMF) to form S-alkylated intermediates . This step is essential for attaching the sulfanyl group to the triazole ring.
Hydrazide Moiety Formation
The acetohydrazide functionality is typically generated through hydrazinolysis of carbothioamide precursors or direct condensation with hydrazine derivatives .
Condensation Reaction
The methylidene group is formed via Schiff base condensation between the hydrazide and an aldehyde/ketone under controlled conditions (e.g., acidic or basic catalysis). The E-configuration arises from stereoselective reaction pathways .
Cyclization of Hydrazine Derivatives
The triazole ring forms via cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. This reaction proceeds through a six-membered transition state, leading to the fused triazole structure .
S-Alkylation
The triazole-thiol acts as a nucleophile, attacking alkyl halides in a substitution reaction. The sulfur’s lone pairs facilitate the displacement of the leaving group (e.g., bromide), forming a sulfur-carbon bond .
Reduction Reactions
In some protocols, intermediate ketones are reduced to alcohols using sodium borohydride (NaBH₄) under mild conditions .
Analytical Characterization
The compound is characterized using:
-
NMR spectroscopy (¹H, ¹³C, DEPT135) to confirm structural integrity .
-
IR spectroscopy to verify functional groups (e.g., hydrazide N-H stretches, carbonyl C=O peaks) .
Functional Group Transformations
| Reaction Type | Functional Group Involved | Outcome |
|---|---|---|
| Hydrolysis | Hydrazide (-NH-NH₂) | Conversion to carboxylic acid |
| Oxidation | Sulfanyl (-S-) | Formation of sulfoxide/sulfone |
| Nucleophilic Substitution | Sulfanyl (-S-) | Alkylation/arylation |
| Reduction | Ketone/Aldehyde | Formation of alcohols |
Stability and Reactivity
The compound’s reactivity is influenced by its functional groups:
-
The hydrazide group participates in condensation reactions (e.g., formation of imines).
-
The triazole ring can engage in π-π interactions or hydrogen bonding .
Reaction Yields and Conditions
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Triazole-thiol alkylation | 2-bromo-1-phenylethanone | Cs₂CO₃, DMF, 24 h | 61% |
| Ketone reduction | NaBH₄ | Ethanol, 45–50°C | 57% |
| Acetal deprotection | HCl/THF-H₂O | 1 h completion | N/A |
Comparison of Triazole Derivatives
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Research indicates that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound may also show efficacy against fungal pathogens due to its structural similarity to known antifungal agents .
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole compounds:
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Case Studies : Various derivatives have been evaluated in vitro against cancer cell lines, demonstrating promising results in reducing cell viability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds:
- Modifications on the phenyl rings or substitutions at specific positions can enhance biological activity.
- For example, introducing electron-withdrawing groups has been associated with increased antibacterial potency .
Applications in Agriculture
Beyond medicinal uses, triazoles are also utilized in agriculture:
- Fungicides : The compound's antifungal properties make it suitable for developing agricultural fungicides that protect crops from fungal diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The triazole ring is known to interact with biological macromolecules, which can result in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs lie in triazole substituents and hydrazide-linked aromatic groups. Below is a comparative analysis:
Computational and Crystallographic Insights
- Crystallography: Analogous triazole-hydrazide derivatives () crystallize in monoclinic systems (space group P21/c) with intermolecular hydrogen bonds stabilizing the structure .
Data Tables
Table 1: Structural and Bioactivity Comparison
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. The key steps include:
- S-Alkylation : The triazole thiol is alkylated using a halogenated acetal in the presence of a base such as cesium carbonate.
- Formation of Acetohydrazide : The resultant compound is then reacted with hydrazine derivatives to form the acetohydrazide structure.
The overall yield of the synthesis process can vary but has been reported to be around 84% in optimal conditions .
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial activity . Studies have demonstrated that derivatives of triazoles often exhibit significant antibacterial and antifungal properties:
- Antibacterial Properties : In vitro tests against various bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against resistant strains .
- Antifungal Properties : The compound has also been evaluated for antifungal activity against species like Candida albicans, demonstrating effective inhibition at similar concentrations .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor :
- Cholinesterase Inhibition : Some studies have indicated that triazole derivatives can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases. The specific inhibition rates and IC50 values are still under investigation but show potential for further development .
Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. evaluated various triazole derivatives for their antibacterial efficacy. The results indicated that compounds similar to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications at the phenolic position could enhance antimicrobial activity .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of triazole derivatives revealed that the presence of electron-withdrawing groups significantly impacts biological activity. The incorporation of methoxy groups at specific positions improved solubility and bioavailability, enhancing the overall efficacy of these compounds in biological assays .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare the hydrazone moiety in this compound?
Answer:
The hydrazone moiety is typically synthesized via acid-catalyzed condensation between a carbonyl compound (e.g., substituted benzaldehyde) and a hydrazide. A standard protocol involves:
- Dissolving the hydrazide precursor in absolute ethanol.
- Adding glacial acetic acid (5 drops) as a catalyst.
- Refluxing with the aldehyde (0.001 mol) for 4 hours under anhydrous conditions .
- Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) .
- Isolating the product by evaporating the solvent under reduced pressure and recrystallizing from ethanol/ice water .
Key Parameters:
| Step | Conditions | Catalysts/Solvents | Time |
|---|---|---|---|
| Condensation | Reflux (78°C) | Glacial acetic acid, ethanol | 4 hours |
| Purification | Ice-water precipitation | Ethanol | - |
Advanced: How can researchers resolve discrepancies in biological activity data reported for this compound?
Answer:
Discrepancies may arise from variations in structural tautomerism, purity, or assay conditions. To address this:
Structural Verification: Perform X-ray crystallography to confirm the E-configuration of the hydrazone and tautomeric state of the triazole ring .
Purity Assessment: Use HPLC (>98% purity) and elemental analysis (CHNS) to rule out impurities .
Bioassay Standardization: Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Stretching bands for C=O (~1650 cm⁻¹), N–H (~3200 cm⁻¹), and C–S (~680 cm⁻¹) .
- Mass Spectrometry:
Advanced: How can computational modeling predict the bioactivity of this compound?
Answer:
- Molecular Docking:
- QSAR Studies:
- MD Simulations:
Basic: How is the purity of the compound assessed post-synthesis?
Answer:
- TLC Analysis:
- Elemental Analysis (CHNS):
- Melting Point:
Advanced: What experimental design strategies optimize synthesis yield?
Answer:
- Design of Experiments (DoE):
- Flow Chemistry:
- Response Surface Methodology (RSM):
Advanced: How can tautomeric equilibria in the triazole ring affect biological activity?
Answer:
The triazole ring exists in a dynamic equilibrium between 1,2,4-triazole and 1,3,4-triazole tautomers, altering electronic properties and binding modes. To study this:
- ¹H NMR Titration: Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomerism .
- X-ray Crystallography: Resolve solid-state tautomeric preferences (e.g., 1,2,4-triazole dominance in crystals) .
- DFT Calculations: Predict tautomer stability using Gibbs free energy comparisons (B3LYP/6-31G* basis set) .
Basic: What are the key steps in scaling up synthesis without compromising purity?
Answer:
- Solvent Selection: Use ethanol for scalability due to low toxicity and ease of removal .
- Catalyst Recycling: Recover glacial acetic acid via distillation .
- Batch Process Optimization:
Advanced: How can researchers validate the compound’s stability under storage conditions?
Answer:
- Accelerated Stability Studies:
- Light Sensitivity Testing:
- Thermogravimetric Analysis (TGA):
Advanced: What strategies elucidate the mechanism of action in biological assays?
Answer:
- Enzyme Inhibition Assays:
- Cellular Imaging:
- Gene Knockdown Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
